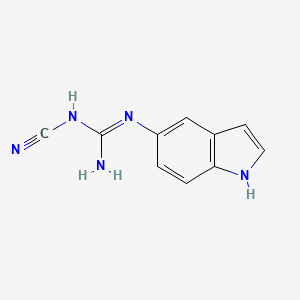
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.639 g/mol . It is a derivative of pyridine, featuring a methoxy group at the 4-position and a methyl group at the 3-position on the pyridine ring, along with a hydroxymethyl group and a hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxy-3-methylpyridine as the starting material.
Reaction Steps: The pyridine derivative undergoes a Grignard reaction with methylmagnesium chloride to introduce the hydroxymethyl group.
Hydrochloride Formation: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
化学反応の分析
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like nitric acid (HNO3) to introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitric acid (HNO3) in acetic acid.
Major Products Formed:
Oxidation: 4-Methoxy-3-methylpyridine-2-carboxylic acid.
Reduction: 4-Methoxy-3-methylpyridin-2-ylmethanol.
Substitution: 4-Methoxy-3-methyl-2-nitropyridine.
科学的研究の応用
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of pyridine derivatives in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological processes.
類似化合物との比較
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: is compared with other similar compounds, highlighting its uniqueness:
4-Methoxy-3-methylpyridine: Lacks the hydroxymethyl group.
3-Methylpyridine: Lacks the methoxy group.
4-Methoxy-2-methylpyridine: Different position of the methyl group.
2-Methoxy-3-methylpyridine: Different position of the methoxy group.
These compounds differ in their chemical properties and biological activities, making This compound unique in its applications and effects.
特性
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-6-7(5-10)9-4-3-8(6)11-2;/h3-4,10H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCWUQFGSGSMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253345-81-2 |
Source


|
| Record name | 2-Pyridinemethanol, 4-methoxy-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253345-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B8055620.png)
![(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8055625.png)






![[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B8055670.png)


